molecular formula C12H23BO3Sn B14323510 2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretan-4-ol CAS No. 111631-04-0

2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretan-4-ol

Cat. No.: B14323510
CAS No.: 111631-04-0
M. Wt: 344.83 g/mol
InChI Key: BJNPWIGXLQNPSG-UHFFFAOYSA-N
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Description

2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretan-4-ol is a unique organotin compound characterized by its cyclic structure containing both tin and boron atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretan-4-ol typically involves the reaction of cyclohexyl derivatives with tin and boron precursors under controlled conditions. One common method includes the reaction of cyclohexylboronic acid with a tin halide in the presence of a base, followed by cyclization to form the dioxastannaboretane ring. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product formation.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the principles of organotin chemistry suggest that large-scale synthesis would involve similar reaction pathways with optimization for yield and purity. Industrial processes would likely employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretan-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to lower oxidation state species.

    Substitution: The tin and boron atoms in the compound can participate in substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tin and boron oxides, while substitution reactions can produce a variety of organotin and organoboron derivatives.

Scientific Research Applications

2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretan-4-ol has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex organotin and organoboron compounds.

    Biology: Its potential biological activity is being explored, including its use as a catalyst in biochemical reactions.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of anticancer and antimicrobial agents.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretan-4-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tin and boron atoms in the compound can form coordination complexes with various biomolecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in catalysis, therapeutic use, or material science.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretane: A similar compound without the hydroxyl group.

    Cyclohexylboronic acid: A precursor in the synthesis of the compound.

    Organotin compounds: A broad class of compounds containing tin atoms bonded to organic groups.

Uniqueness

2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretan-4-ol is unique due to its cyclic structure incorporating both tin and boron atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where traditional organotin or organoboron compounds may not be suitable.

Properties

CAS No.

111631-04-0

Molecular Formula

C12H23BO3Sn

Molecular Weight

344.83 g/mol

IUPAC Name

2,2-dicyclohexyl-4-hydroxy-1,3,2,4-dioxastannaboretane

InChI

InChI=1S/2C6H11.BHO3.Sn/c2*1-2-4-6-5-3-1;2-1(3)4;/h2*1H,2-6H2;2H;/q;;-2;+2

InChI Key

BJNPWIGXLQNPSG-UHFFFAOYSA-N

Canonical SMILES

B1(O[Sn](O1)(C2CCCCC2)C3CCCCC3)O

Origin of Product

United States

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